molecular formula C8H10FN B1437918 5-Fluoro-n,2-dimethylaniline CAS No. 881848-77-7

5-Fluoro-n,2-dimethylaniline

Cat. No.: B1437918
CAS No.: 881848-77-7
M. Wt: 139.17 g/mol
InChI Key: NYLRQKXFBZTRMD-UHFFFAOYSA-N
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Description

5-Fluoro-n,2-dimethylaniline is an organic compound with the chemical formula C8H10FN It is a derivative of aniline, where the hydrogen atom at the 5-position of the benzene ring is replaced by a fluorine atom, and the hydrogen atoms at the 2-position and the nitrogen atom are replaced by methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-n,2-dimethylaniline typically involves the fluorination of 2,6-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used. The reaction is carried out in an organic solvent like acetonitrile, under controlled temperature conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-n,2-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted anilines with different functional groups.

Scientific Research Applications

5-Fluoro-n,2-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-n,2-dimethylaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylaniline: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluoroaniline: Lacks the methyl groups, affecting its reactivity and applications.

    2,6-Difluoroaniline: Contains two fluorine atoms, leading to different substitution patterns and reactivity.

Uniqueness

5-Fluoro-n,2-dimethylaniline is unique due to the presence of both fluorine and methyl groups, which confer distinct electronic and steric properties. These modifications enhance its stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-fluoro-N,2-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-3-4-7(9)5-8(6)10-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLRQKXFBZTRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651516
Record name 5-Fluoro-N,2-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881848-77-7
Record name 5-Fluoro-N,2-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881848-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-N,2-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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